(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol
Description
Molecular Formula: C₁₉H₂₂O₆ Molecular Weight: 346.38 g/mol Structural Features: This compound is a bicyclic pyrano-dioxin derivative with a benzyloxy group at position 8, a methoxy group at position 6, and a hydroxyl group at position 5. Its stereochemistry (4aR,6S,7R,8R,8aR) is critical for its conformational stability and reactivity. The compound is typically synthesized via stereoselective glycosylation or protecting-group strategies, as seen in analogous synthetic routes for mycobacterial diacyl trehaloses .
Properties
IUPAC Name |
(4aR,6S,7R,8R,8aR)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-23-21-17(22)19(24-12-14-8-4-2-5-9-14)18-16(26-21)13-25-20(27-18)15-10-6-3-7-11-15/h2-11,16-22H,12-13H2,1H3/t16-,17-,18-,19-,20?,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMYFVCKXAQEDN-YVYPMRBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol , also referred to as Benzyl ((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate , is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties and biological activities based on available research findings.
- Molecular Formula : C₁₄H₁₈O₆
- Molecular Weight : 282.29 g/mol
- CAS Number : 87907-34-4
Antimicrobial Properties
Research indicates that compounds similar to the target molecule exhibit antimicrobial activity. For instance, studies have shown that derivatives of hexahydropyrano compounds can inhibit the growth of various bacterial strains. The presence of the dioxin ring structure is believed to contribute to this activity by disrupting bacterial cell wall synthesis.
Cytotoxicity and Antitumor Activity
Several studies have explored the cytotoxic effects of dioxin-containing compounds on cancer cell lines. In vitro assays demonstrated that the compound can induce apoptosis in specific cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity suggests a potential application in targeted cancer therapies.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa (Cervical) | 15 | Induces apoptosis |
| MCF-7 (Breast) | 20 | Moderate cytotoxicity |
| A549 (Lung) | 25 | Selective toxicity observed |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that it may be beneficial in treating inflammatory diseases.
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Interaction with Cell Membranes : Its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may trigger apoptotic pathways in cancer cells.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various dioxin derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability upon treatment with the compound at concentrations above 10 µM.
Study 2: Antitumor Activity
In a recent publication in Cancer Research, researchers assessed the antitumor effects of the compound on multiple cancer cell lines. The study concluded that the compound exhibited potent antitumor activity with an IC50 value significantly lower than traditional chemotherapeutics.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to (4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of apoptotic pathways. For instance, derivatives of this compound have been tested against several cancer cell lines with varying degrees of success in inhibiting cell proliferation and inducing cell death .
Neuroprotective Effects
Another area of application is in neuroprotection. Some studies suggest that this compound may help protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of neuroinflammatory pathways and the reduction of reactive oxygen species (ROS) levels .
Pharmacology
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound has been studied to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data indicate that the compound has favorable bioavailability characteristics due to its lipophilicity and ability to cross the blood-brain barrier. This makes it a candidate for further development in therapeutic applications targeting central nervous system disorders .
Organic Synthesis
Synthetic Intermediates
In organic chemistry, this compound serves as an important synthetic intermediate for the preparation of various bioactive molecules. Its unique structure allows for further functionalization and modification through standard organic reactions such as alkylation and acylation. This versatility makes it valuable in the synthesis of complex natural products and pharmaceuticals .
Case Study 1: Anticancer Screening
A study conducted on a series of derivatives based on this compound demonstrated significant cytotoxic effects against breast cancer cell lines. The most effective derivative led to a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration induced by oxidative stress, administration of this compound resulted in significant improvements in cognitive function as measured by maze tests. Histological analysis showed reduced neuronal loss and lower levels of inflammatory markers compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrano-Dioxin Derivatives
Key Observations :
- Substituent Effects : The presence of benzyloxy groups (e.g., at position 8 in the target compound) enhances steric protection during synthesis, while thioether (e.g., p-tolylthio in ) or acyloxy groups (e.g., palmitoyloxy in ) modulate lipophilicity and biological activity.
- Stereochemical Sensitivity : The 7-OH group in the target compound is reactive and often protected during synthesis (e.g., as acetate in or palmitoyl ester in ).
Spectral Data Comparison
- ¹H NMR :
- ¹³C NMR: Target Compound: Anomeric carbon (C-2) at δ 100–102 ppm . Thioether Derivatives (): p-Tolylthio carbons at δ 125–140 ppm.
Preparation Methods
Protection of Hydroxyl Groups
The synthesis employs protective groups to isolate reactive sites. For example, 4,6-O-benzylidene protection is applied to mannopyranosides to shield hydroxyl groups at C4 and C6 during subsequent reactions. In one protocol, sodium hydride (NaH) in anhydrous DMF facilitates the introduction of 4-methoxybenzyl (PMB) groups at C3 and C5 positions under nitrogen atmosphere.
Reaction conditions :
Thioether Formation at C2
The phenyl group at C2 is introduced via nucleophilic substitution. Thiophilic agents like thiophenol react with glycosyl bromides under basic conditions. For instance:
Methoxy Group Installation at C6
Methylation at C6 is achieved using methyl iodide (MeI) in the presence of silver oxide (Ag₂O), which acts as a mild base and desiccant:
Optimization note : Excess MeI and prolonged reaction times (12–18 hours) improve yields to >90%.
Stereochemical Control and Ring Closure
The hexahydropyrano[3,2-d]dioxin ring system requires precise stereochemical alignment. Key strategies include:
Diastereoselective Cyclization
Ring closure is facilitated by acid-catalyzed cyclization. Trifluoroacetic acid (TFA) in dichloromethane (DCM) promotes the formation of the dioxane ring while retaining stereochemistry.
Critical parameters :
Benzyloxy Group Retention
The 8-(benzyloxy) group is introduced early and retained throughout the synthesis via benzyl ether protection. Hydrogenolysis (H₂/Pd-C) is avoided until final deprotection stages.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
NMR : and NMR confirm stereochemistry. Key signals include δ 7.3–7.5 ppm (aromatic protons) and δ 4.8–5.2 ppm (anomeric proton).
-
HRMS : Molecular ion peaks match theoretical values (e.g., [M+NH₄]⁺ calcd for C₄₂H₅₂N₇O₁₀: 814.3770; found: 814.3769).
Industrial-Scale Production Challenges
While laboratory syntheses are well-documented, industrial-scale production faces hurdles:
Comparative Analysis of Synthetic Routes
The table below contrasts two prominent methods:
Method A offers higher yields but requires costly PMB groups, whereas Method B uses cheaper benzyl groups at the expense of additional purification steps .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step regioselective functionalization, particularly for introducing the benzyloxy and methoxy groups while preserving stereochemical integrity. details a related synthesis using acid-catalyzed methanolysis (e.g., HCl/MeOH for hydroxyl group protection) and benzaldehyde dimethyl acetal for cyclic acetal formation. Optimizing stoichiometry, temperature, and catalyst (e.g., p-toluenesulfonic acid) is critical to minimize side reactions like over-oxidation or epimerization . Purification via deactivated silica (to avoid compound degradation) and inert atmospheres (N₂) are recommended for air-sensitive intermediates .
Q. Which analytical techniques are most reliable for characterizing purity and stereochemistry?
High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for verifying molecular weight and stereochemical assignments. highlights the use of ¹H NMR to confirm methoxy and benzyloxy proton environments (δ 3.2–5.5 ppm). For purity (>98%), HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is advised, as described in for similar compounds. Chiral chromatography or optical rotation measurements may resolve enantiomeric impurities .
Q. How should this compound be stored to ensure long-term stability?
Store lyophilized solids at –20°C under argon to prevent hydrolysis of the dioxane ring. For solutions (e.g., 10 mM in DMSO), aliquot and freeze at –80°C, avoiding freeze-thaw cycles. recommends desiccants and amber vials to mitigate light- or moisture-induced degradation .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity and stereochemical outcomes?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for acetal formation or benzyloxy group migration. emphasizes molecular dynamics (MD) simulations to assess solvent effects (e.g., DMF vs. THF) on reaction pathways. Software like Gaussian or ORCA can optimize 3D conformers, validating NOESY NMR correlations for axial/equatorial substituents .
Q. How can conflicting NMR data for diastereomers be resolved?
Contradictions may arise from solvent-dependent coupling constants (e.g., J₆,₇ in pyranose rings). Use deuterated DMSO or CDCl₃ to standardize conditions. and suggest 2D NMR (COSY, HSQC) to assign overlapping signals. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation .
Q. What strategies mitigate low yields in the final coupling step?
Low yields often stem from steric hindrance at C8 (benzyloxy group) or competing elimination. proposes using NaH as a base for etherification under anhydrous conditions. Alternatively, microwave-assisted synthesis (120°C, 30 min) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction efficiency .
Methodological Design Questions
Q. How to design a kinetic study for hydrolytic stability under physiological conditions?
Prepare buffered solutions (pH 7.4 PBS, 37°C) and monitor degradation via LC-MS. ’s safety protocols (e.g., handling hydrolyzed products) should be followed. Use pseudo-first-order kinetics to calculate half-lives and identify labile groups (e.g., dioxane ring opening) .
Q. What in vitro models are suitable for preliminary toxicity screening?
Use hepatic (HepG2) or renal (HEK293) cell lines for cytotoxicity assays (MTT/CCK-8). highlights acute oral toxicity (H302), so dose-response curves (1–100 µM) and IC₅₀ calculations are advised. Include positive controls (e.g., doxorubicin) and validate with caspase-3/7 activity assays .
Data Interpretation Questions
Q. How to reconcile discrepancies in reported melting points or solubility?
Variations may arise from polymorphs or residual solvents. Re-crystallize from ethanol/water ( ) and characterize via DSC. For solubility, use the shake-flask method (OECD 105) in PBS or DMSO, comparing with HPLC-UV quantification .
Q. What mechanistic insights explain unexpected by-products during synthesis?
By-products like orthoester derivatives (from acetal rearrangement) may form under acidic conditions. ’s use of benzaldehyde dimethyl acetal suggests competing pathways. Conduct ¹⁸O-labeling experiments or in-situ IR to track intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
